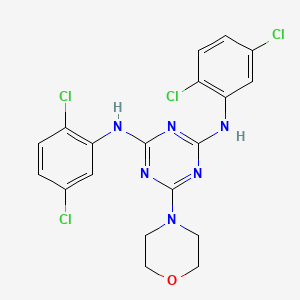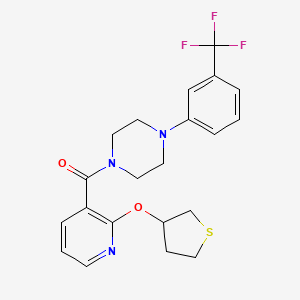![molecular formula C22H18ClN3O3S B2594947 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1105223-36-6](/img/structure/B2594947.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Pyrimidinones, oxazinones, and their derivatives, including thieno[3,2-d]pyrimidine compounds, have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds exhibit promising antibacterial and antifungal activities. For example, a study synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings and found them to have comparable antimicrobial activities to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, another study synthesized novel thienopyrimidine linked rhodanine derivatives and observed significant antibacterial potency against various bacterial strains (Kerru et al., 2019).
Antitumor and Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor and anticancer properties. Various studies have synthesized and evaluated thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against multiple human cancer cell lines. For instance, a study focused on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and found them to display significant anticancer activity, comparable to that of doxorubicin, a standard anticancer drug (Hafez & El-Gazzar, 2017). Another study synthesized certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and tested their anticancer activity, finding one compound to show appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Some novel thieno[3,2-d]pyrimidine derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. A study synthesized derivatives from visnaginone and khellinone and screened them as cyclooxygenase inhibitors, observing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Miscellaneous Applications
Other research has investigated the synthesis of thieno[3,2-d]pyrimidine derivatives for various biological activities, including as antimicrobial and anti-inflammatory agents. For instance, a study synthesized a new series of thieno[3,2-d]pyrimidine derivatives and evaluated them for antimicrobial and anti-inflammatory effects, showing remarkable activity (Tolba et al., 2018).
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-3-8-18(29-2)17(9-13)25-19(27)10-26-12-24-20-16(11-30-21(20)22(26)28)14-4-6-15(23)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJVDMBVMMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)


![N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)
![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)

![(2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B2594879.png)

![N-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]acetamide](/img/structure/B2594881.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B2594884.png)

